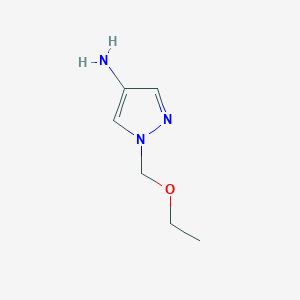
3,5-bis(1-cyano-1-methylethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-bis(1-cyano-1-methylethyl)benzoic acid, commonly referred to as 3,5-DCMB, is a synthetic organic compound with a wide range of applications in science and industry. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 211.24 g/mol. 3,5-DCMB is used in a variety of synthetic organic chemistry applications, including the synthesis of dyes, pharmaceuticals, and polymers. It is also used in the production of nanomaterials, such as carbon nanotubes and nanorods. In addition, 3,5-DCMB has been studied for its potential applications in biomedicine, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an anti-inflammatory agent.
作用机制
3,5-DCMB is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (3,5-bis(1-cyano-1-methylethyl)benzoic acid). 3,5-bis(1-cyano-1-methylethyl)benzoic acid is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of 3,5-bis(1-cyano-1-methylethyl)benzoic acid, 3,5-DCMB can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
3,5-DCMB has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3,5-DCMB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3,5-DCMB has been shown to reduce oxidative stress and lipid peroxidation. These effects may be beneficial in the treatment of inflammatory and oxidative stress-related diseases, such as asthma, rheumatoid arthritis, and atherosclerosis.
实验室实验的优点和局限性
3,5-DCMB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is soluble in organic solvents and has a high melting point, making it ideal for use in organic synthesis. However, 3,5-DCMB is toxic and should be handled with care. In addition, it is not suitable for use in living organisms due to its toxicity.
未来方向
The potential applications of 3,5-DCMB are vast, and there are many potential future directions for research. These include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into the synthesis of 3,5-DCMB and its derivatives could lead to new and improved molecules with improved properties. Finally, research into the use of 3,5-DCMB in nanomaterials and other materials could lead to new and improved materials with novel properties.
合成方法
3,5-DCMB is synthesized from the reaction of 3,5-dichlorobenzoic acid and cyanoacetic acid in the presence of a base, such as sodium hydroxide. The reaction produces a white solid that is soluble in organic solvents and has a molecular weight of 211.24 g/mol. The reaction can be carried out in a variety of solvents, including acetone, ethanol, and methanol. The reaction conditions, such as temperature and time, should be optimized to achieve the desired yield.
科学研究应用
3,5-DCMB is used in a variety of scientific research applications, including the synthesis of dyes, pharmaceuticals, and polymers. It is also used in the production of nanomaterials, such as carbon nanotubes and nanorods. In addition, 3,5-DCMB has been studied for its potential applications in biomedicine, including as an inhibitor of the enzyme cyclooxygenase-2 (3,5-bis(1-cyano-1-methylethyl)benzoic acid) and as an anti-inflammatory agent.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-bis(1-cyano-1-methylethyl)benzoic acid involves the reaction of 3,5-dihydroxybenzoic acid with 1-cyano-1-methylethyl bromide in the presence of a base to form the intermediate 3,5-bis(1-cyano-1-methylethyl)benzoic acid. The intermediate is then treated with an acid to obtain the final product.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "1-cyano-1-methylethyl bromide", "Base", "Acid" ], "Reaction": [ "Step 1: Dissolve 3,5-dihydroxybenzoic acid in a suitable solvent.", "Step 2: Add 1-cyano-1-methylethyl bromide to the reaction mixture.", "Step 3: Add a base to the reaction mixture and stir for a suitable time period.", "Step 4: Isolate the intermediate 3,5-bis(1-cyano-1-methylethyl)benzoic acid by filtration or extraction.", "Step 5: Treat the intermediate with an acid to obtain the final product, 3,5-bis(1-cyano-1-methylethyl)benzoic acid." ] } | |
CAS 编号 |
1085181-50-5 |
产品名称 |
3,5-bis(1-cyano-1-methylethyl)benzoic acid |
分子式 |
C15H16N2O2 |
分子量 |
256.3 |
纯度 |
93 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




